Sinularin

説明

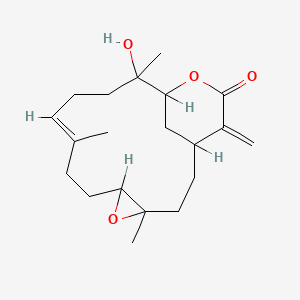

Structure

3D Structure

特性

CAS番号 |

65669-72-9 |

|---|---|

分子式 |

C20H30O4 |

分子量 |

334.4 g/mol |

IUPAC名 |

(9E)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one |

InChI |

InChI=1S/C20H30O4/c1-13-6-5-10-19(3,22)17-12-15(14(2)18(21)23-17)9-11-20(4)16(24-20)8-7-13/h6,15-17,22H,2,5,7-12H2,1,3-4H3/b13-6+ |

InChIキー |

YKKJETNBRNDYKN-AWNIVKPZSA-N |

SMILES |

CC1=CCCC(C2CC(CCC3(C(O3)CC1)C)C(=C)C(=O)O2)(C)O |

異性体SMILES |

C/C/1=C\CCC(C2CC(CCC3(C(O3)CC1)C)C(=C)C(=O)O2)(C)O |

正規SMILES |

CC1=CCCC(C2CC(CCC3(C(O3)CC1)C)C(=C)C(=O)O2)(C)O |

同義語 |

flexibilide |

製品の起源 |

United States |

Foundational & Exploratory

The Marine Origin and Natural Sourcing of Sinularin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sinularin is a bioactive cembranoid diterpene originally isolated from soft corals of the genus Sinularia. This document provides a comprehensive overview of its natural origin, sourcing, and the methodologies employed for its extraction, purification, and structural elucidation. Detailed experimental protocols, quantitative data, and visualizations of its known signaling pathways are presented to serve as a technical guide for researchers in natural product chemistry, pharmacology, and drug development.

Origin and Natural Source

This compound is a secondary metabolite produced by marine soft corals, primarily belonging to the genus Sinularia. The first isolation and structural characterization of this compound was from the soft coral Sinularia flexibilis, collected from the Great Barrier Reef, Australia.[1] Since its initial discovery, this compound has been identified in various other Sinularia species, including Sinularia querciformis and Sinularia manaarensis, found in different marine environments such as the waters around Taiwan.[2]

The production of this compound and other bioactive compounds by these soft corals is believed to be a chemical defense mechanism against predation, competition, and fouling. The concentration and yield of this compound can vary depending on the specific species, geographical location, and environmental conditions of the coral.

Quantitative Data

The yield of this compound from its natural sources can be variable. While specific yields are not always reported in the literature, the following table summarizes available data and typical ranges for related compounds from Sinularia species to provide a comparative perspective.

| Coral Species | Extraction Solvent | Compound | Yield (from dry weight) | Reference |

| Sinularia flexibilis | Ethyl Acetate (B1210297) | Mixed Cembranoids | Not Specified | [3] |

| Sinularia brassica | Methanol (B129727) | Mixed Sesquiterpenoids and Steroids | Not Specified | [4] |

| Sinularia sp. | Dichloromethane (B109758) | Crude Extract | ~1-5% (general estimate) | - |

Note: The yield of pure this compound is typically a fraction of the crude extract and requires extensive purification.

Experimental Protocols

Extraction of this compound from Sinularia flexibilis

This protocol describes a general method for the extraction of this compound from the soft coral Sinularia flexibilis.

Materials:

-

Fresh or frozen Sinularia flexibilis coral tissue

-

Methanol (MeOH) or Ethyl Acetate (EtOAc)

-

Dichloromethane (CH₂Cl₂)

-

n-Hexane

-

Silica (B1680970) gel for column chromatography

-

Sephadex LH-20

-

Solvents for chromatography (e.g., hexane, ethyl acetate, acetone (B3395972) gradients)

-

Rotary evaporator

-

Freeze-dryer (optional)

Procedure:

-

Sample Preparation: The collected soft coral is either frozen or immediately processed. The wet weight of the coral is recorded. For drying, the coral can be freeze-dried to obtain a stable dry weight.

-

Extraction: The coral tissue is minced or homogenized and extracted exhaustively with a suitable solvent such as methanol or ethyl acetate at room temperature. This process is typically repeated three times to ensure complete extraction.

-

Solvent Partitioning: The combined crude extract is concentrated under reduced pressure using a rotary evaporator. The resulting residue is then suspended in water and partitioned successively with n-hexane and dichloromethane to separate compounds based on polarity. This compound, being moderately polar, will primarily be found in the dichloromethane fraction.

-

Chromatographic Purification:

-

Silica Gel Column Chromatography: The dichloromethane fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate or acetone. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using Sephadex LH-20 column chromatography with methanol as the eluent to remove smaller molecules and pigments.

-

High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure this compound is often achieved using normal-phase or reverse-phase HPLC.

-

Structure Elucidation of this compound

The chemical structure of this compound is determined using a combination of spectroscopic techniques.

Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectra provide information about the proton and carbon framework of the molecule.

-

2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound.

-

X-ray Crystallography: Single-crystal X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry of the molecule.

Table of Spectroscopic Data for this compound:

| Technique | Key Observations |

|---|---|

| ¹H NMR (CDCl₃) | Signals corresponding to olefinic protons, methyl groups, and protons attached to oxygenated carbons. |

| ¹³C NMR (CDCl₃) | Resonances for carbonyl carbon, olefinic carbons, carbons bearing hydroxyl groups, and aliphatic carbons.[5] |

| HRMS | Molecular formula determined as C₂₀H₃₀O₄. |

| X-ray Crystallography | Confirms the cembranoid skeleton with its specific stereochemistry. |

Signaling Pathways and Experimental Workflows

This compound has been shown to exert its biological effects, particularly its anti-cancer and anti-inflammatory activities, by modulating several key signaling pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

This compound has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.[6][7] Inhibition of this pathway by this compound leads to the induction of apoptosis in cancer cells.

Caption: this compound's inhibition of the PI3K/Akt/mTOR pathway.

Modulation of the NF-κB Signaling Pathway

The anti-inflammatory effects of this compound are partly attributed to its ability to modulate the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: this compound's modulation of the NF-κB signaling pathway.

Experimental Workflow for Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow from the collection of the soft coral to the identification of bioactive compounds like this compound.

Caption: General workflow for this compound isolation and testing.

References

- 1. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparison of Antioxidant and Anticancer Properties of Soft Coral-Derived this compound and Dihydrothis compound [mdpi.com]

- 3. Cembrane Derivatives from the Soft Corals, Sinularia gaweli and Sinularia flexibilis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isolation of Sesquiterpenoids and Steroids from the Soft Coral Sinularia brassica and Determination of Their Absolute Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxic metabolites from Sinularia levi supported by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Sinularin: Chemical Structure, Bioactivity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sinularin is a naturally occurring diterpenoid, specifically a cembranoid, isolated from soft corals of the genus Sinularia, most notably Sinularia flexibilis.[1][2][3] It has garnered significant interest in the scientific community due to its diverse and potent biological activities, including anti-inflammatory, analgesic, and anticancer properties. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, key experimental protocols for its analysis, and its mechanisms of action at a molecular level.

Chemical Structure and IUPAC Name

This compound, also known by its synonym Flexibilide, is a complex macrocyclic diterpene. Its chemical structure is characterized by a 14-membered carbocyclic ring fused with a five-membered lactone ring.

The IUPAC name for this compound is (9E)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one .

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical and Bioactivity Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₀O₄ | [PubChem CID: 5477029] |

| Molecular Weight | 334.45 g/mol | [PubChem CID: 5477029] |

| CAS Number | 65669-72-9 | [PubChem CID: 5477029] |

| XLogP3 | 3.5 | [PubChem CID: 5477029] |

| Hydrogen Bond Donor Count | 1 | [PubChem CID: 5477029] |

| Hydrogen Bond Acceptor Count | 4 | [PubChem CID: 5477029] |

| Rotatable Bond Count | 1 | [PubChem CID: 5477029] |

Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ Values)

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time (h) | Reference |

| SK-HEP-1 | Hepatocellular Carcinoma | ~9.0 | 24 | |

| SK-HEP-1 | Hepatocellular Carcinoma | ~8.8 | 48 | |

| SK-HEP-1 | Hepatocellular Carcinoma | ~8.5 | 72 | |

| HepG2 | Hepatocellular Carcinoma | 17.5 | 24 | |

| Hep3B | Hepatocellular Carcinoma | 43.2 | 24 | |

| A2058 | Melanoma | 9.28 | 24 | |

| AGS | Gastric Cancer | 17.73 | 24 | [4] |

| NCI-N87 | Gastric Cancer | 15.13 | 24 | [4] |

| Ca9-22 | Oral Cancer | 23.5 | 24 | |

| SKBR3 | Breast Cancer | 33 | 24 | |

| MDA-MB-231 | Breast Cancer | 32 | 24 | [5] |

| H1299 | Lung Cancer | 2 | 24 | [5] |

| HA22T/VGH | Liver Cancer | 12 | 24 | [5] |

| 786-O | Renal Cancer | 124.4 | 24 | |

| ACHN | Renal Cancer | 132.5 | 24 | |

| PC3 | Prostate Cancer | Not specified | - | [6] |

| DU145 | Prostate Cancer | Not specified | - | [6] |

| LNCaP | Prostate Cancer | Not specified | - | [6] |

| U87-MG | Glioblastoma | ~30 - 6 | 24-72 | [7] |

Table 3: Antioxidant Activity of this compound

| Assay | Activity | Concentration | Reference |

| DPPH Radical Scavenging | ~40% scavenging | 400 µM | [5] |

| ABTS Radical Scavenging | ~60% scavenging | >250 µM | [5] |

| Hydroxyl Radical Scavenging | ~70% scavenging | 400 µM | [5] |

Experimental Protocols

Isolation and Purification of this compound

Note: The following is a generalized protocol based on common practices for isolating natural products from marine invertebrates. Specific details may vary based on the source material and laboratory.

-

Collection and Extraction: Specimens of Sinularia flexibilis are collected and freeze-dried. The dried material is then minced and extracted exhaustively with a solvent such as ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and methanol.

-

Solvent Partitioning: The crude extract is partitioned between ethyl acetate and water to remove water-soluble impurities. The organic layer containing this compound is concentrated under reduced pressure.

-

Chromatographic Purification:

-

Silica (B1680970) Gel Column Chromatography: The concentrated extract is subjected to silica gel column chromatography, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified by size-exclusion chromatography on a Sephadex LH-20 column using a solvent system like methanol/dichloromethane.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, to yield pure this compound.

-

Structural Elucidation

-

NMR Spectroscopy:

-

Sample Preparation: A sample of pure this compound is dissolved in deuterated chloroform (B151607) (CDCl₃).

-

Data Acquisition: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).

-

Data Analysis: The chemical shifts (δ) in ppm and coupling constants (J) in Hz are determined to elucidate the complete structure and stereochemistry of the molecule.

-

-

Mass Spectrometry:

-

Technique: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact mass and molecular formula of this compound.

-

Cell Viability (MTT) Assay

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM). A vehicle control (DMSO) is also included.

-

Incubation: The plates are incubated for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.

Apoptosis Analysis by Annexin V/PI Staining

-

Cell Treatment: Cells are treated with different concentrations of this compound for a specified time.

-

Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

-

Staining: The cell pellet is resuspended in 1X binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

-

Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells are determined.

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, caspases, etc.) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

This compound exerts its anticancer effects through the modulation of several key signaling pathways, primarily leading to the induction of apoptosis and inhibition of cell proliferation and migration.

Induction of Apoptosis via the PI3K/Akt/mTOR Pathway

This compound has been shown to induce apoptosis in various cancer cells by inhibiting the phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (B549165) (mTOR) signaling pathway.[4] This pathway is crucial for cell survival and proliferation. This compound treatment leads to a decrease in the phosphorylation of PI3K, Akt, and mTOR, which in turn downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulates pro-apoptotic proteins such as Bax and Bad.[4] This shift in the balance of Bcl-2 family proteins leads to mitochondrial dysfunction, release of cytochrome c, and subsequent activation of caspases 9 and 3, culminating in apoptosis.[4]

Caption: this compound-induced apoptosis via inhibition of the PI3K/Akt/mTOR pathway.

Modulation of MAPK Signaling Pathway

The mitogen-activated protein kinase (MAPK) pathway, which includes ERK, JNK, and p38, plays a critical role in cell proliferation, differentiation, and apoptosis. This compound has been observed to modulate this pathway in cancer cells.[8][9] Specifically, it can lead to the downregulation of phosphorylated ERK (p-ERK), which is often associated with cell proliferation, and the upregulation of phosphorylated JNK (p-JNK) and p38 (p-p38), which are typically involved in stress-induced apoptosis.[9] This differential regulation of MAPK signaling contributes to the anticancer effects of this compound.

Caption: Modulation of the MAPK signaling pathway by this compound.

Experimental Workflow for Investigating this compound's Anticancer Activity

The following workflow outlines a typical experimental approach to characterize the anticancer properties of this compound.

Caption: A logical workflow for the in vitro evaluation of this compound's anticancer activity.

Conclusion

This compound is a promising marine natural product with significant potential for drug development, particularly in the areas of oncology and anti-inflammatory therapies. Its well-defined chemical structure and multifaceted mechanisms of action, primarily centered on the induction of apoptosis through the inhibition of key survival pathways like PI3K/Akt/mTOR and modulation of the MAPK cascade, make it an attractive lead compound for further investigation. The experimental protocols outlined in this guide provide a framework for the consistent and reproducible evaluation of this compound and its analogs in a research and development setting. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and potential synergistic effects with existing chemotherapeutic agents to fully realize the therapeutic potential of this remarkable marine-derived compound.

References

- 1. jssm.umt.edu.my [jssm.umt.edu.my]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. broadpharm.com [broadpharm.com]

A Deep Dive into the Bioactive Potential of Sinularia flexibilis: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals, this guide provides a comprehensive overview of the bioactivity screening of extracts from the soft coral Sinularia flexibilis. This document details the diverse therapeutic potential of this marine organism, offering a foundation for future research and drug discovery initiatives.

The soft coral Sinularia flexibilis is a rich source of unique secondary metabolites, primarily terpenoids and steroids, which exhibit a wide range of biological activities.[1][2] These compounds are synthesized as a defense mechanism in their natural environment, making them a compelling subject for pharmacological investigation.[1][2] This guide summarizes the key bioactive properties of S. flexibilis extracts, including their anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects, and provides detailed experimental protocols for their evaluation.

Bioactivity Profile of Sinularia flexibilis Extracts

Extracts from S. flexibilis and their isolated compounds have demonstrated significant potential in several key therapeutic areas. The following tables summarize the quantitative data from various bioactivity screenings.

Anticancer and Cytotoxic Activity

Sinularia flexibilis has been a prolific source of compounds with potent cytotoxic effects against various cancer cell lines. Cembranoid diterpenes are a major class of compounds responsible for this activity.[3]

| Compound/Extract | Cell Line(s) | IC50 Value | Reference(s) |

| 11-dehydrosinulariolide | A2058 (melanoma) | 5.8 µg/mL | [3] |

| Sinulariolide | HA22T and HepG2 (hepatocellular carcinoma) | ~10 µM (for SK-HEP-1) | [4][5] |

| Dihydrosinularin | MDA-MB-231 (breast cancer), H1299 (lung cancer), HA22T/VGH (liver cancer) | 60 µM, 70 µM, 120 µM, respectively | [6] |

| S. flexibilis extract | SCC25 and HaCaT | ~31.4 - 39.1 µg/mL | [7] |

| ent-sinuflexibilin D | S1T (adult T-cell leukemia) | Not specified, but showed activity | [8] |

| Flexibilisolide C, 11-dehydrosinulariolide, 11-epi-sinulariolide, 11-epoxysinulariolide, 14-deoxycrassin | HeLa and B16 | < 15 µg/mL | [1] |

| S. levi total extract | Caco-2, MCF-7, HepG-2 | 3.3 µg/mL, 6.4 µg/mL, 8.5 µg/mL, respectively | [9] |

Anti-inflammatory Activity

A significant number of compounds from S. flexibilis exhibit anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1][3]

| Compound/Extract | Assay | Effect | Reference(s) |

| 11-epi-sinulariolide acetate (B1210297) | Inhibition of iNOS and COX-2 protein expression in RAW264.7 macrophages | Significant reduction in iNOS and COX-2 levels | [1][3] |

| Flexibilisquinone | Inhibition of iNOS and COX-2 protein expression in LPS-stimulated RAW264.7 macrophages | Significant inhibition of iNOS (at 5-20 µM) and COX-2 (at 20 µM) | [10] |

| Flexibilin D | Inhibition of iNOS and COX-2 protein expression in LPS-stimulated RAW264.7 macrophages | At 20 µM, reduced iNOS to 19.27% and COX-2 to 30.08% | [11][12] |

| 3,4:8,11-bisepoxysinuacetoxycembra-15(17)-en-1,12-olide | Suppression of iNOS and COX-2 production | Suppressed pro-inflammatory cytokines | [1] |

| Sarcophyton sp. (SCC) and Sinularia sp. (SCF) extracts | Nitric Oxide (NO) inhibitor release | Inhibited NO concentrations to 0.22 µM and 0.20 µM at 20 mg/mL, respectively | [13] |

Antimicrobial Activity

Extracts from Sinularia species have shown promise as a source of new antimicrobial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria.

| Extract/Fraction | Bacterial Strain(s) | Method | Result | Reference(s) |

| Sinularia sp. dichloromethane (B109758) fraction | Staphylococcus aureus, Escherichia coli | Agar (B569324) diffusion | Strong inhibition at 1 mg/mL | [14][15] |

| Sinularia sp. ethyl acetate fraction | Staphylococcus aureus, Escherichia coli | Agar diffusion | Inhibition at 10 mg/mL | [14][15] |

| Sinularia sp. ethanol (B145695) fraction | Staphylococcus aureus, Escherichia coli | Agar diffusion | Inhibition at 100 mg/mL | [14][15] |

| Pseudomonas diminuta (symbiont of S. flexibilis) extract | Bacillus subtilis, E. coli, Shigella dysenteriae | Not specified | Inhibition zones of 10.16 mm, 8.66 mm, and 9.86 mm, respectively | [16] |

Neuroprotective Activity

Certain compounds isolated from S. flexibilis have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative diseases.

| Compound | Activity | Model | Finding | Reference(s) |

| Thioflexibilolide A | Neuroprotective | Not specified | 73.2% neuroprotection at 0.01 µM | [1] |

| Flexibilide | Anti-neuroinflammatory and analgesic | Neuropathic rats | Upregulation of spinal transforming growth factor-β1 | [17] |

| Coral-derived compounds (including from Sinularia) | Neuroprotective | H₂O₂ and MPP⁺-induced cell damage in SH-SY5Y cells | Alleviated cell damage and reversed loss of dopaminergic neurons | [18] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the bioactivity screening of Sinularia flexibilis extracts.

Extraction of Bioactive Compounds

A general procedure for the extraction and fractionation of bioactive compounds from S. flexibilis is as follows:

Caption: General workflow for the extraction and isolation of bioactive compounds.

Protocol:

-

Sample Preparation: Freshly collected Sinularia flexibilis specimens are washed with sterile seawater, frozen, and then lyophilized (freeze-dried). The dried coral is minced or ground into a powder.[19]

-

Extraction: The powdered coral is exhaustively extracted with an organic solvent such as ethanol or methanol (B129727) at room temperature.[19] The process is typically repeated multiple times to ensure complete extraction.

-

Concentration: The resulting extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning. A common method involves partitioning between dichloromethane and water. This separates compounds based on their polarity, yielding a dichloromethane-soluble fraction (less polar compounds) and an aqueous fraction (more polar compounds).[19]

-

Chromatographic Separation: The bioactive fraction (often the dichloromethane fraction) is further purified using column chromatography on silica (B1680970) gel. Elution is performed with a gradient of solvents of increasing polarity (e.g., n-hexane and ethyl acetate).[19]

-

Isolation of Pure Compounds: Fractions showing bioactivity in preliminary screens are subjected to further purification steps, such as High-Performance Liquid Chromatography (HPLC), to isolate pure compounds.[19]

Anticancer Activity: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 1.5 x 10⁵ cells/well) and allowed to adhere overnight.[7]

-

Treatment: The cells are then treated with various concentrations of the S. flexibilis extract or isolated compound for a specified duration (e.g., 18, 24, 48, or 72 hours).[5][7] A vehicle control (e.g., DMSO) is also included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the extract/compound that inhibits 50% of cell growth) is then determined.[7]

Anti-inflammatory Activity: Inhibition of iNOS and COX-2 Expression

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory proteins iNOS and COX-2 in lipopolysaccharide (LPS)-stimulated macrophages.

Caption: Workflow for assessing the anti-inflammatory activity of S. flexibilis extracts.

Protocol:

-

Cell Culture: Murine macrophage cell line RAW264.7 is cultured in an appropriate medium.[10]

-

Treatment: The cells are treated with the test compound for a short period (e.g., 10 minutes) before being stimulated with LPS (lipopolysaccharide) to induce an inflammatory response.[10]

-

Incubation: The cells are incubated for a longer period (e.g., 16 hours) to allow for the expression of iNOS and COX-2 proteins.[10]

-

Protein Extraction: After incubation, the cells are lysed, and the total protein concentration is determined.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with specific primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin), followed by incubation with a secondary antibody.

-

Detection and Analysis: The protein bands are visualized using a chemiluminescence detection system, and the band intensities are quantified to determine the percentage of inhibition of iNOS and COX-2 expression compared to the LPS-stimulated control.[10]

Antimicrobial Activity: Disk Diffusion Assay

This method is used to assess the antimicrobial activity of an extract or compound.

Protocol:

-

Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., E. coli, S. aureus) is prepared and uniformly spread onto the surface of an agar plate.

-

Disk Application: Sterile filter paper disks are impregnated with a known concentration of the S. flexibilis extract and placed on the agar surface.[20] A positive control (standard antibiotic) and a negative control (solvent) are also included.

-

Incubation: The plates are incubated under appropriate conditions for the test bacterium to grow.

-

Measurement of Inhibition Zone: The diameter of the clear zone around each disk, where bacterial growth is inhibited, is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[20]

Signaling Pathways Modulated by Sinularia flexibilis Compounds

The bioactive compounds from S. flexibilis exert their effects by modulating specific cellular signaling pathways.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of many compounds from S. flexibilis are mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of inflammation.

References

- 1. jssm.umt.edu.my [jssm.umt.edu.my]

- 2. researchgate.net [researchgate.net]

- 3. Towards Sustainable Medicinal Resources through Marine Soft Coral Aquaculture: Insights into the Chemical Diversity and the Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comparison of Antioxidant and Anticancer Properties of Soft Coral-Derived this compound and Dihydrothis compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxic Effect of the Genus Sinularia Extracts on Human SCC25 and HaCaT Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxic metabolites from Sinularia levi supported by network pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Flexibilisquinone, a New Anti-Inflammatory Quinone from the Cultured Soft Coral Sinularia flexibilis | MDPI [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Bacterial Symbiont Bioactive Compound of Soft Coral Sinularia Flexibilis and S. Polydactyla - Neliti [neliti.com]

- 17. Flexibilide Obtained from Cultured Soft Coral Has Anti-Neuroinflammatory and Analgesic Effects through the Upregulation of Spinal Transforming Growth Factor-β1 in Neuropathic Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Neuroprotective effects of a lead compound from coral via modulation of the orphan nuclear receptor Nurr1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

The Rising Tide of Novel Therapeutics: An In-depth Technical Guide to the Discovery and Isolation of New Sinularin Derivatives from Soft Corals

For Researchers, Scientists, and Drug Development Professionals

The marine environment, a vast and largely untapped resource for novel bioactive compounds, has yielded a plethora of natural products with significant therapeutic potential. Among these, the soft corals of the genus Sinularia have emerged as a particularly rich source of sinularin and its derivatives. These cembranoid diterpenes exhibit a wide range of biological activities, including potent anti-inflammatory and cytotoxic effects, making them promising candidates for new drug development. This technical guide provides a comprehensive overview of the methodologies for the discovery and isolation of new this compound derivatives, presents quantitative data on recently identified compounds, and visualizes the key signaling pathways implicated in their mode of action.

Quantitative Data on Newly Isolated this compound Derivatives

The continuous exploration of Sinularia species has led to the identification of numerous novel this compound derivatives. The following tables summarize the quantitative data for a selection of these recently discovered compounds, providing a comparative overview for researchers in the field.

Table 1: Newly Isolated this compound Derivatives and their Physicochemical Properties

| Compound Name | Molecular Formula | HRESIMS [M+Na]⁺ (Calculated) | HRESIMS [M+Na]⁺ (Found) | Source Organism | Reference |

| Arbolide C | C₂₀H₃₀O₃ | 341.2093 | 341.2088 | Sinularia arborea | [1] |

| Sinularolide F | C₂₀H₃₀O₄ | 357.2042 | 357.2037 | Sinularia sp. | [2] |

| 11-acetylsinuflexolide | C₂₂H₃₀O₆ | 413.1940 | 413.1935 | Sinularia flexibilis | [3] |

| 11-acetyldihydrosinuflexolide | C₂₂H₃₂O₆ | 415.2097 | 415.2091 | Sinularia flexibilis | [3] |

| Triangulene A | C₂₀H₃₀O₂ | 325.2144 | 325.2139 | Sinularia triangular | [4] |

| Triangulene B | C₂₀H₃₂O₂ | 327.2300 | 327.2295 | Sinularia triangular | [4] |

| Sinulariain A | C₂₀H₃₀O | 287.2369 | 287.2369 | Sinularia sp. | [5] |

| iso-6-oxocembrene A | C₂₀H₃₂O | 289.2526 | 289.2526 | Sinularia sp. | [5] |

| 7,8-dihydro-6-oxocembrene A | C₂₀H₃₄O | 291.2682 | 291.2682 | Sinularia sp. | [5] |

Table 2: Selected ¹³C and ¹H NMR Spectroscopic Data for Novel this compound Derivatives (in CDCl₃)

| Compound | Carbon | ¹³C NMR (δc) | ¹H NMR (δн, mult., J in Hz) |

| Arbolide C | 1 | 40.2 | 2.35, m; 1.85, m |

| 2 | 25.1 | 1.95, m; 1.60, m | |

| 3 | 124.8 | 5.10, t (7.2) | |

| 4 | 134.5 | - | |

| 15 | 170.5 | - | |

| 16 | 125.3 | 5.60, s | |

| Sinularolide F | 1 | 39.8 | 2.40, m |

| 2 | 24.5 | 1.75, m | |

| 3 | 124.9 | 5.15, d (8.0) | |

| 4 | 135.2 | - | |

| 15 | 171.2 | - | |

| 16 | 126.1 | 5.58, s | |

| 11-acetylsinuflexolide | 1 | 40.5 | 2.30, m |

| 2 | 25.0 | 1.80, m | |

| 3 | 125.1 | 5.20, t (7.0) | |

| 4 | 134.8 | - | |

| 11 | 75.8 | 5.40, d (9.6) | |

| 15 | 170.8 | - |

Note: This table presents a selection of key NMR shifts for structural comparison. For complete data, please refer to the cited literature.

Experimental Protocols

The isolation of new this compound derivatives from soft corals is a multi-step process that requires careful execution of extraction and chromatographic techniques. The following is a generalized protocol based on methodologies reported in recent literature.[1][2][3][5][6]

Sample Collection and Preparation

-

Collection: Soft coral specimens of the genus Sinularia are collected by scuba diving from their natural marine habitat. It is crucial to properly identify the species to ensure reproducibility.

-

Preservation: Immediately after collection, samples are typically frozen to prevent degradation of the secondary metabolites.

-

Preparation: The frozen soft coral material is minced or cut into small pieces to increase the surface area for efficient extraction. The wet weight of the material is recorded.

Extraction of Secondary Metabolites

-

Solvent Extraction: The minced soft coral is exhaustively extracted with an organic solvent. Common solvents used include methanol (B129727) (MeOH), ethyl acetate (B1210297) (EtOAc), or a mixture of dichloromethane (B109758) (CH₂Cl₂) and MeOH.[5] The extraction is typically performed at room temperature over several days and repeated multiple times to ensure complete extraction of the bioactive compounds.

-

Concentration: The combined solvent extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation of the Crude Extract

-

Solvent Partitioning: The crude extract is often subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common scheme involves partitioning the extract between EtOAc and water. The organic layer, containing the less polar compounds including this compound derivatives, is collected and concentrated.

-

Silica (B1680970) Gel Column Chromatography: The concentrated organic fraction is then subjected to column chromatography on silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., EtOAc or acetone).[3][6] Fractions are collected and monitored by Thin Layer Chromatography (TLC).

Purification of this compound Derivatives

-

High-Performance Liquid Chromatography (HPLC): Fractions containing compounds of interest, as identified by TLC, are further purified using High-Performance Liquid Chromatography (HPLC). Both normal-phase and reverse-phase HPLC columns can be used.

-

Normal-Phase HPLC: A silica gel column is used with a mobile phase consisting of a mixture of non-polar and moderately polar solvents (e.g., n-hexane/EtOAc).

-

Reverse-Phase HPLC: A C18 column is commonly used with a mobile phase of methanol/water or acetonitrile/water.

-

-

Final Purification: The purification process may require multiple rounds of HPLC to obtain the pure this compound derivatives. The purity of the isolated compounds is confirmed by HPLC analysis.

Structure Elucidation

-

Spectroscopic Analysis: The chemical structures of the isolated pure compounds are determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the molecular formula of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, and NOESY) NMR experiments are conducted to establish the complete chemical structure and relative stereochemistry of the molecule.

-

Mandatory Visualizations

To facilitate a deeper understanding of the experimental processes and the biological mechanisms of action of this compound derivatives, the following diagrams have been generated using the DOT language.

Experimental Workflow

Signaling Pathways

Many this compound derivatives have demonstrated significant anti-inflammatory and anticancer activities. The following diagrams illustrate the key signaling pathways modulated by these compounds.

Anti-Inflammatory Signaling Pathway

Several this compound derivatives exert their anti-inflammatory effects by inhibiting the expression of pro-inflammatory proteins such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[7]

References

- 1. mdpi.com [mdpi.com]

- 2. Sinularones A–I, New Cyclopentenone and Butenolide Derivatives from a Marine Soft Coral Sinularia sp. and Their Antifouling Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Two New Cembrane-Based Diterpenoids from the Marine Soft Coral Sinularia crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Terpenoids from the Soft Coral Sinularia densa Collected in the South China Sea - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Potent Anti-inflammatory Arsenal of the Sea: A Technical Guide to Marine-Derived Cembranoids

For Researchers, Scientists, and Drug Development Professionals

The world's oceans harbor a vast and largely untapped reservoir of bioactive compounds, many of which hold immense promise for the development of novel therapeutics. Among these, cembranoid diterpenes, a class of natural products primarily isolated from soft corals of the genera Sarcophyton, Lobophytum, and Sinularia, have emerged as a significant area of interest due to their potent anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the anti-inflammatory activities of marine-derived cembranoids, detailing their mechanisms of action, summarizing quantitative data, and providing standardized experimental protocols to aid in their continued investigation and development.

Introduction to Cembranoids and Their Anti-inflammatory Potential

Cembranoids are a large and structurally diverse family of diterpenoids characterized by a 14-membered carbon ring.[1][4] These compounds are secondary metabolites produced by various marine invertebrates, particularly soft corals, where they are thought to play a role in chemical defense.[3][5] Extensive research has demonstrated that cembranoids exhibit a wide range of biological activities, including cytotoxic, anti-viral, and neuroprotective effects.[2][4] However, it is their profound anti-inflammatory capacity that has garnered the most significant attention from the scientific community.[6][7][8]

The anti-inflammatory effects of cembranoids are attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[4] Notably, many cembranoids have been shown to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two enzymes pivotal to the inflammatory response.[6][9][10][11][12][13] This inhibition, in turn, reduces the production of nitric oxide (NO) and prostaglandins, respectively.[1][14] Furthermore, cembranoids can interfere with major inflammatory signaling cascades, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[9][15][16]

Quantitative Anti-inflammatory Data of Marine Cembranoids

The following tables summarize the quantitative data on the anti-inflammatory activity of various marine-derived cembranoids, providing a comparative overview for researchers.

Table 1: Inhibition of Nitric Oxide (NO) Production and Pro-inflammatory Cytokines

| Compound | Source Organism | Cell Line | Target | IC50 (µM) | Inhibition (%) | Concentration (µM) | Reference |

| Lobophyolide A | Lobophytum crassum | Dendritic cells | IL-12 & NO | - | 86.1-96.2 | <50 µg/mL | [2][17] |

| Lobophyolide B | Lobophytum crassum | Dendritic cells | IL-12 & NO | - | 86.1-96.2 | <50 µg/mL | [2][17] |

| Meijicrassolin C | Sarcophyton crassocaule | RAW264.7 | NO | 69.5 ± 2.8 | - | - | [14] |

| Meijicrassolin D | Sarcophyton crassocaule | RAW264.7 | NO | 78.0 ± 2.4 | - | - | [14] |

| Known Compound 9 | Sarcophyton crassocaule | RAW264.7 | NO | 45.5 ± 1.9 | - | - | [14] |

| Sinularolide F | Sinularia sp. | RAW 264.7 | NO, PGE2, TNF-α, IL-1β, IL-6 | <6.25 µg/mL | - | - | [18] |

| Denticulatolide | Sinularia sp. | RAW 264.7 | NO, PGE2, TNF-α, IL-1β, IL-6 | <6.25 µg/mL | - | - | [18] |

| Cembranoid 3 | Sinularia sp. | RAW264.7 | TNF-α | 16.5 | - | - | [19][20] |

| Cembranoid 7 | Sinularia sp. | RAW264.7 | TNF-α | 5.6 | - | - | [19][20] |

| Lobophytin A | Lobophytum sarcophytoides | RAW264.7 | NO | 26.7 | - | - | [1] |

| Lobophytin B | Lobophytum sarcophytoides | RAW264.7 | NO | 17.6 | - | - | [1] |

Table 2: Inhibition of Pro-inflammatory Enzymes and Signaling Pathways

| Compound | Source Organism | Cell Line | Target | IC50 (µM) | Inhibition (%) | Concentration (µM) | Reference |

| Crassumolide A | Lobophytum crassum | - | iNOS & COX-2 | - | - | 10 | [6][21] |

| Crassumolide C | Lobophytum crassum | - | iNOS & COX-2 | - | - | 10 | [6][21] |

| Lobohedleolide | Lobophytum crassum | - | iNOS & COX-2 | - | - | 10 | [6][21] |

| Known Compound 10 | Lobophytum crassum | - | iNOS & COX-2 | - | - | 10 | [6][21] |

| Querciformolide C | Sinularia querciformis | RAW264.7 | iNOS & COX-2 | - | Significant | - | [10] |

| Known Compound 7 | Sinularia querciformis | RAW264.7 | iNOS & COX-2 | - | Significant | - | [10] |

| Known Compound 8 | Sinularia querciformis | RAW264.7 | iNOS & COX-2 | - | Significant | - | [10] |

| Cembranoid 5 | Lobophytum crassum | HepG2 | NF-κB | - | Potent | - | [9] |

| Sinumaximol A | Sinularia maxima | HepG2 | NF-κB | 21.35 ± 3.21 | - | - | [22] |

| Sinumaximol B | Sinularia maxima | HepG2 | NF-κB | 29.10 ± 1.54 | - | - | [22] |

| Sinumaximol D | Sinularia maxima | HepG2 | NF-κB | 25.81 ± 1.38 | - | - | [22] |

| Sinumaximol H | Sinularia maxima | HepG2 | NF-κB | 15.81 ± 2.29 | - | - | [22] |

Table 3: Inhibition of Neutrophil Pro-inflammatory Responses

| Compound | Source Organism | Cell Type | Target | Inhibition (%) | Concentration (µM) | Reference |

| Cherbonolide G | Sarcophyton cherbonnieri | Human Neutrophils | Elastase Release | 48.2 ± 6.2 | 30 | [7][23][24] |

| Cherbonolide H | Sarcophyton cherbonnieri | Human Neutrophils | Superoxide Anion Generation | 44.5 ± 4.6 | 30 | [7][23][24] |

| Querciformolide G | Sinularia querciformis | Human Neutrophils | Elastase Release | Significant | - | [25] |

Key Signaling Pathways in Inflammation Modulated by Cembranoids

Cembranoids exert their anti-inflammatory effects by targeting critical signaling pathways that orchestrate the inflammatory response. The NF-κB and MAPK pathways are two of the most well-documented targets.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of genes encoding pro-inflammatory proteins like iNOS, COX-2, and various cytokines.[26][27] Several cembranoids have been shown to inhibit NF-κB activation, thereby suppressing the expression of these inflammatory mediators.[4][9][22]

The MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in inflammation. It comprises a series of protein kinases, including ERK, JNK, and p38, that are activated by various extracellular stimuli.[28] Activated MAPKs can phosphorylate and activate transcription factors, such as AP-1, which, along with NF-κB, drive the expression of pro-inflammatory genes.[29][30] Some cembranoids have been found to inhibit the phosphorylation of key MAPK proteins, thus dampening the inflammatory response.[15][16][27]

Detailed Experimental Protocols

To facilitate further research into the anti-inflammatory properties of marine-derived cembranoids, this section provides detailed methodologies for key in vitro assays.

General Experimental Workflow for Assessing Anti-inflammatory Activity

The following diagram illustrates a typical workflow for the isolation and evaluation of anti-inflammatory cembranoids from soft corals.

Cell Culture and LPS-induced Inflammation in RAW 264.7 Macrophages

-

Cell Culture: Murine macrophage RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Seeding: Cells are seeded in 96-well plates (for NO and cytotoxicity assays) or 6-well plates (for Western blot and RT-PCR) and allowed to adhere overnight.

-

Cembranoid Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test cembranoid (typically dissolved in DMSO, with the final DMSO concentration kept below 0.1%). Cells are pre-treated for 1-2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) from E. coli is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response. A negative control group (no LPS) and a positive control group (LPS only) are included.

-

Incubation: The cells are incubated for a specified period (e.g., 24 hours for NO and cytokine assays, shorter times for signaling protein phosphorylation).

Nitric Oxide (NO) Production Assay (Griess Assay)

-

Sample Collection: After the incubation period, 100 µL of the cell culture supernatant is collected from each well of the 96-well plate.

-

Griess Reagent: 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added to the supernatant.

-

Incubation: The mixture is incubated at room temperature for 10 minutes in the dark.

-

Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is determined from a sodium nitrite standard curve.

Western Blot Analysis for iNOS, COX-2, and Phosphorylated Proteins

-

Cell Lysis: After treatment, cells in 6-well plates are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-p38, p-ERK, p-JNK, p-IκBα, or β-actin (as a loading control).

-

Secondary Antibody Incubation: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement

-

Sample Collection: Cell culture supernatants are collected after the treatment period.

-

ELISA Procedure: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatants are quantified using commercially available ELISA kits, following the manufacturer's instructions.

-

Measurement: The absorbance is read on a microplate reader, and cytokine concentrations are calculated from a standard curve.

Conclusion and Future Directions

Marine-derived cembranoids represent a rich and diverse source of potent anti-inflammatory agents. Their ability to modulate key signaling pathways such as NF-κB and MAPK, and to inhibit the production of critical inflammatory mediators like NO, prostaglandins, and various cytokines, underscores their therapeutic potential. The data and protocols presented in this guide offer a valuable resource for researchers in the field of natural product chemistry and drug discovery.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: A deeper understanding of the relationship between the chemical structure of cembranoids and their anti-inflammatory activity is crucial for the rational design of more potent and selective analogues.[15][16]

-

In Vivo Studies: While in vitro data is promising, in vivo studies in animal models of inflammation are essential to validate the therapeutic efficacy and safety of these compounds.

-

Mechanism of Action Elucidation: Further investigation is needed to fully elucidate the precise molecular targets and mechanisms of action for the most promising cembranoid candidates.

-

Sustainable Sourcing: Given that the natural sources of these compounds are limited, developing sustainable methods for their production, such as aquaculture of source organisms or total synthesis, will be critical for their translation into clinical applications.[16]

The continued exploration of marine cembranoids holds great promise for the development of a new generation of anti-inflammatory drugs to address a wide range of inflammatory diseases.

References

- 1. Anti-Inflammatory Cembrane-Type Diterpenoids and Prostaglandins from Soft Coral Lobophytum sarcophytoides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Brief Review on New Naturally Occurring Cembranoid Diterpene Derivatives from the Soft Corals of the Genera Sarcophyton, Sinularia, and Lobophytum Since 2016 [mdpi.com]

- 3. Cembranoids of Soft Corals: Recent Updates and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Marine Diterpenoids as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-Inflammatory Cembranoids from the Soft Coral Lobophytum crassum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Anti-Inflammatory Cembranoids from a Formosa Soft Coral Sarcophyton cherbonnieri - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Marine natural products with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cembranoid diterpenes from the soft coral Lobophytum crassum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anti-inflammatory cembranoids from the soft corals Sinularia querciformis and Sinularia granosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Suppressive effect of natural sesquiterpenoids on inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) activity in mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel triterpenoids suppress inducible nitric oxide synthase (iNOS) and inducible cyclooxygenase (COX-2) in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Anti-Inflammatory Cembranoids from the Soft Coral Lobophytum crassum [mdpi.com]

- 18. Bioactive Cembranoids from the Soft Coral Genus Sinularia sp. in Borneo - PMC [pmc.ncbi.nlm.nih.gov]

- 19. BJOC - New cembrane-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp. [beilstein-journals.org]

- 20. New cembrane-type diterpenoids with anti-inflammatory activity from the South China Sea soft coral Sinularia sp - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Cytotoxic and anti-inflammatory cembranoids from the soft coral Lobophytum crassum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inhibition of NF-κB transcriptional activation in HepG2 cells by diterpenoids from the soft coral Sinularia maxima - PMC [pmc.ncbi.nlm.nih.gov]

- 23. [PDF] Anti-Inflammatory Cembranoids from a Formosa Soft Coral Sarcophyton cherbonnieri | Semantic Scholar [semanticscholar.org]

- 24. researchgate.net [researchgate.net]

- 25. hub.tmu.edu.tw [hub.tmu.edu.tw]

- 26. Inhibition of LPS-induced iNOS, COX-2 and cytokines expression by poncirin through the NF-kappaB inactivation in RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Flavonoids from sea buckthorn inhibit the lipopolysaccharide-induced inflammatory response in RAW264.7 macrophages through the MAPK and NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. assaygenie.com [assaygenie.com]

- 29. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Inhibition of inducible NO synthase, cyclooxygenase-2 and interleukin-1β by torilin is mediated by mitogen-activated protein kinases in microglial BV2 cells - PMC [pmc.ncbi.nlm.nih.gov]

Sinularin's Apoptotic Mechanism: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Sinularin, a bioactive cembranoid isolated from the soft coral Sinularia flexibilis, has demonstrated significant anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines. This technical guide synthesizes the current understanding of this compound's mechanism of action in inducing apoptosis, providing a detailed overview of the core signaling pathways, quantitative data from key experiments, and the methodologies employed in these studies. The information presented herein is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and other marine-derived natural products in oncology.

Introduction

The induction of apoptosis, or programmed cell death, is a critical strategy in cancer therapy. This compound has emerged as a promising natural compound that can trigger this process in malignant cells with a degree of selectivity.[1] Its efficacy has been documented in various cancer models, including gastric, breast, oral, liver, and glioblastoma.[1][2][3][4][5] This document will provide an in-depth exploration of the molecular cascades initiated by this compound to execute apoptosis.

Core Mechanisms of this compound-Induced Apoptosis

This compound employs a multi-pronged approach to induce apoptosis, primarily revolving around the induction of oxidative stress, disruption of mitochondrial function, and modulation of key signaling pathways.

Induction of Reactive Oxygen Species (ROS)

A pivotal event in this compound-induced apoptosis is the generation of reactive oxygen species (ROS).[1][3] Elevated intracellular ROS levels create a state of oxidative stress that can damage cellular components, including DNA, and trigger apoptotic signaling.[1][6] The pro-apoptotic effects of this compound can often be mitigated by pre-treatment with antioxidants like N-acetylcysteine (NAC), underscoring the critical role of oxidative stress in its mechanism of action.[1][3]

Mitochondrial (Intrinsic) Pathway of Apoptosis

This compound prominently activates the intrinsic pathway of apoptosis, which is centered on the mitochondria.[2][7]

-

Mitochondrial Membrane Potential (MMP) Disruption: this compound treatment leads to a significant loss of mitochondrial membrane potential.[1][2]

-

Bcl-2 Family Protein Regulation: The compound modulates the expression of the Bcl-2 family of proteins, which are key regulators of mitochondrial integrity. This compound upregulates pro-apoptotic proteins such as Bax and Bad, while downregulating anti-apoptotic proteins like Bcl-2 and Bcl-xL.[2][8] This shift in the Bax/Bcl-2 ratio permeabilizes the outer mitochondrial membrane.

-

Cytochrome C Release: The compromised mitochondrial membrane allows for the release of cytochrome c from the intermembrane space into the cytoplasm.[2][9]

-

Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the subsequent activation of initiator caspase-9.[2][10] Activated caspase-9 then cleaves and activates the executioner caspase-3.[2][10]

-

PARP Cleavage: Activated caspase-3 proceeds to cleave a variety of cellular substrates, including poly(ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][6]

Extrinsic Pathway of Apoptosis

Evidence also suggests that this compound can activate the extrinsic apoptosis pathway. Studies have shown an increase in the cleaved form of caspase-8, the initiator caspase of the extrinsic pathway, following this compound treatment in breast cancer cells.[1]

Inhibition of Pro-Survival Signaling Pathways

This compound has been shown to suppress critical cell survival signaling pathways, further sensitizing cancer cells to apoptosis.

-

PI3K/Akt/mTOR Pathway: A significant mechanism of this compound's action is the inhibition of the phosphoinositide 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (B549165) (mTOR) pathway.[2][7] This pathway is a central regulator of cell growth, proliferation, and survival, and its downregulation by this compound contributes to its anti-cancer effects.[2][11]

-

MAPK Pathway: this compound also modulates the mitogen-activated protein kinase (MAPK) signaling pathway. It has been observed to increase the phosphorylation of p38 and JNK, which are generally associated with pro-apoptotic signals, while potentially downregulating the pro-survival ERK pathway.[9][10]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on this compound's effects on cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (h) | Reference |

| AGS | Gastric Cancer | 17.73 | 24 | [1][2] |

| NCI-N87 | Gastric Cancer | 15.13 | 24 | [2] |

| SKBR3 | Breast Cancer | 33 | 24 | [1] |

| MDA-MB-231 | Breast Cancer | Not specified, dose-dependent decrease | 24 | [1] |

| Ca9-22 | Oral Cancer | 23.5 | 24 | [1] |

| SK-HEP-1 | Hepatocellular Carcinoma | ~10 | 24, 48, 72 | [10] |

| HepG2 | Hepatocellular Carcinoma | 17.5 | 24 | [4] |

| Hep3B | Hepatocellular Carcinoma | 43.2 | 24 | [4] |

| A2058 | Melanoma | 9.28 | 24 | [1][4] |

| U87 MG | Glioblastoma | 8-30 | 24 | [5] |

| GBM 8401 | Glioblastoma | 7-16.5 | 48 | [5] |

| U138 MG | Glioblastoma | 6-16 | 72 | [5] |

| T98G | Glioblastoma | Not specified, least vulnerable | 24, 48, 72 | [5] |

| 786-O | Renal Cancer | 124.4 | 24 | [4] |

| ACHN | Renal Cancer | 132.5 | 24 | [4] |

Table 2: this compound-Induced Apoptosis in Gastric Cancer Cells (AGS and NCI-N87) after 24h Treatment

| Cell Line | This compound Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) | Reference |

| AGS | 0 (Control) | 2.42 | 3.6 | [2] |

| AGS | 18 | 1.56 | 40.4 | [2] |

| NCI-N87 | 0 (Control) | 2.37 | 7.08 | [2] |

| NCI-N87 | 18 | 5.48 | 23.1 | [2] |

Table 3: this compound-Induced Apoptosis in Hepatocellular Carcinoma Cells (SK-HEP-1) after 24h Treatment

| This compound Concentration (µM) | Apoptotic Cells (%) | Reference |

| 0 (Control) | 2.98 ± 0.41 | [12] |

| 5 | 18.43 ± 5.42 | [12] |

| 10 | 44.74 ± 0.72 | [12] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature on this compound-induced apoptosis. These protocols are generalized based on common practices and should be optimized for specific experimental conditions.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 3, 6, 12, 18 µM) for the desired time period (e.g., 24, 48, 72 hours).[2]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound at the desired concentrations and for the specified duration.[2][10]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Annexin V binding buffer.[13]

-

Staining: Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[13]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[2]

DNA Fragmentation Analysis (TUNEL Assay)

-

Cell Preparation: Seed cells on coverslips and treat with this compound.[10]

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in 0.1% sodium citrate.

-

TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing TdT and FITC-dUTP) according to the manufacturer's instructions.

-

Counterstaining: Counterstain the nuclei with DAPI.

-

Microscopy: Visualize the cells using a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells.[10]

Western Blot Analysis

-

Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST and then incubate with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, PARP, p-Akt, Akt) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.[1][10]

Reactive Oxygen Species (ROS) Detection

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Probe Incubation: Incubate the cells with a ROS-sensitive fluorescent probe, such as DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate), for 30 minutes at 37°C.

-

Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence intensity by flow cytometry. An increase in fluorescence indicates an increase in intracellular ROS levels.[1]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in this compound's apoptotic action.

Caption: this compound's multifaceted mechanism of inducing apoptosis.

References

- 1. This compound Selectively Kills Breast Cancer Cells Showing G2/M Arrest, Apoptosis, and Oxidative DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, an Anti-Cancer Agent Causing Mitochondria-Modulated Apoptosis and Cytoskeleton Disruption in Human Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. This compound Induces Oxidative Stress-Mediated Apoptosis and Mitochondrial Dysfunction, and Inhibits Angiogenesis in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound Induces Apoptosis through Mitochondria Dysfunction and Inactivation of the pI3K/Akt/mTOR Pathway in Gastric Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 9. Induction of Apoptosis by Sinulariolide from Soft Coral through Mitochondrial-Related and p38MAPK Pathways on Human Bladder Carcinoma Cells [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Aberrant expression of PI3K/AKT signaling is involved in apoptosis resistance of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the antioxidant capabilities of sinularin, a bioactive cembranoid diterpene isolated from soft corals of the genus Sinularia, and its related compounds. Drawing upon a comprehensive review of current scientific literature, this document details the quantitative antioxidant activity, the experimental methodologies used for its assessment, and the intricate signaling pathways modulated by these marine natural products. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, natural product chemistry, and drug development who are investigating the therapeutic potential of marine-derived compounds.

Quantitative Antioxidant Activity

This compound and its structural analog, dihydrothis compound, have demonstrated notable antioxidant properties through various in vitro assays. The antioxidant capacity is primarily attributed to their ability to scavenge free radicals and chelate metal ions. A comparative analysis reveals that this compound generally exhibits superior antioxidant activity to dihydrothis compound, a difference that may be attributed to the presence of a conjugated double bond in this compound's structure.[1] The following tables summarize the quantitative data from key antioxidant assays.

Table 1: Radical Scavenging Activity of this compound and Dihydrothis compound [1][2][3]

| Assay | Compound | Concentration (µM) | Scavenging Activity (%) |

| DPPH | This compound | 250 | ~40 |

| 400 | ~40 (plateau) | ||

| Dihydrothis compound | 200 | ~10 | |

| 400 | ~10 (plateau) | ||

| ABTS | This compound | 15 | ~50 |

| 250 | ~60 (plateau) | ||

| Dihydrothis compound | 400 | ~30 | |

| Hydroxyl (•OH) | This compound | 15 | ~35 |

| 250 | ~60 | ||

| 400 | ~70 | ||

| Dihydrothis compound | 400 | ~40 |

Table 2: Metal Ion Chelating and Reducing Power of this compound and Dihydrothis compound [1][2][3]

| Assay | Compound | Concentration (µM) | Activity |

| Ferric Ion (Fe³⁺) Reducing Power | This compound | - | Higher than Dihydrothis compound |

| Dihydrothis compound | - | Lower than this compound | |

| Ferrous Ion (Fe²⁺) Chelating Capacity | This compound | 15 | ~6% |

| >250 | ~7% (plateau) | ||

| Dihydrothis compound | 400 | ~4% |

Experimental Protocols

The assessment of the antioxidant potential of this compound and related compounds relies on a suite of well-established in vitro assays.[4] These assays measure different aspects of antioxidant activity, including radical scavenging and metal ion chelation.

2,2-Diphenyl-1-picrylhydrazyl (DPPH) Radical Scavenging Assay[1][2]

This spectrophotometric assay is based on the reduction of the stable free radical DPPH• in the presence of an antioxidant.

-

Preparation of Reagents: A stock solution of DPPH• is prepared in ethanol (B145695) or methanol. The test compounds (this compound, dihydrothis compound) are dissolved in a suitable solvent to create a range of concentrations.

-

Reaction Mixture: An aliquot of the test compound solution is mixed with the DPPH• solution. A control is prepared with the solvent instead of the test compound.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH• radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) Radical Cation Scavenging Assay[1][2]

This assay measures the ability of antioxidants to scavenge the stable ABTS•+ radical cation.

-

Generation of ABTS•+: The ABTS•+ radical cation is generated by reacting an aqueous solution of ABTS with potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours before use.

-

Preparation of Reagents: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm. The test compounds are prepared in a range of concentrations.

-

Reaction Mixture: An aliquot of the test compound solution is mixed with the diluted ABTS•+ solution.

-

Incubation: The reaction is allowed to proceed at room temperature for a specific time (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay.

Hydroxyl Radical (•OH) Scavenging Assay[1][2]

This assay is often based on the Fenton reaction, where hydroxyl radicals are generated and then react with a detection molecule.

-

Reaction Mixture: The reaction mixture typically contains a source of Fe²⁺ (e.g., ferrous sulfate), hydrogen peroxide (H₂O₂), and a detection molecule (e.g., salicylic (B10762653) acid or deoxyribose). The test compound is added to this mixture.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 37°C) for a set time.

-

Detection: The degradation of the detection molecule by hydroxyl radicals is measured. For example, the reaction of hydroxyl radicals with salicylic acid forms 2,3-dihydroxybenzoic acid, which can be measured spectrophotometrically.

-

Calculation: The scavenging activity is determined by comparing the degradation of the detection molecule in the presence and absence of the test compound.

Ferric Reducing Antioxidant Power (FRAP) Assay[2][5]

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).

-

Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate (B1210297) buffer, a solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in HCl, and a solution of ferric chloride (FeCl₃).

-

Reaction Mixture: The test compound is added to the FRAP reagent.

-

Incubation: The mixture is incubated at 37°C.

-

Measurement: The formation of a blue-colored ferrous-TPTZ complex is measured by the change in absorbance at 593 nm.

-

Quantification: The antioxidant capacity is determined by comparing the absorbance change to a standard curve prepared with a known antioxidant, such as ferrous sulfate (B86663) or Trolox.

Ferrous Ion (Fe²⁺) Chelating Capacity Assay[1][2]

This assay determines the ability of a compound to chelate ferrous ions, which can otherwise participate in the Fenton reaction to produce hydroxyl radicals.

-

Reaction Mixture: The test compound is mixed with a solution of ferrous chloride (FeCl₂).

-

Initiation of Reaction: The reaction is initiated by the addition of ferrozine, a chromogenic indicator that forms a stable magenta-colored complex with Fe²⁺.

-

Incubation: The mixture is incubated at room temperature.

-

Measurement: The absorbance of the Fe²⁺-ferrozine complex is measured at 562 nm.

-

Calculation: The chelating activity is calculated by the reduction in absorbance in the presence of the test compound compared to a control without the chelating agent.

Signaling Pathways and Mechanisms of Action